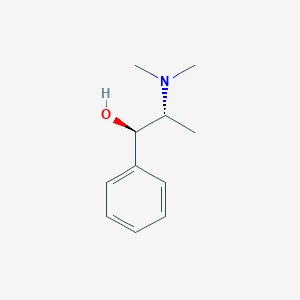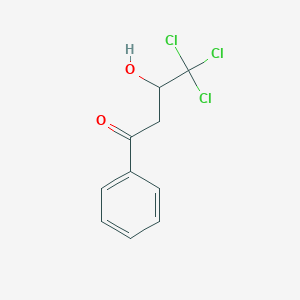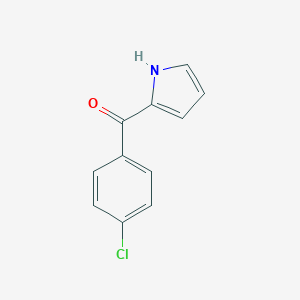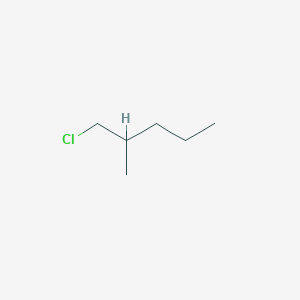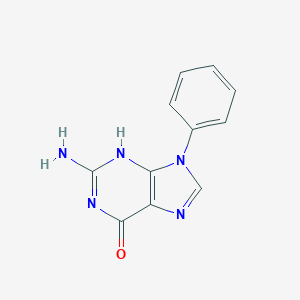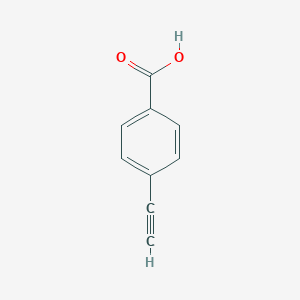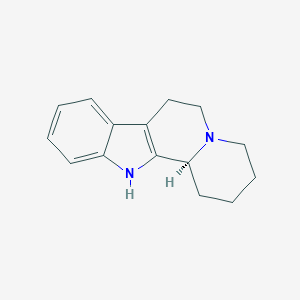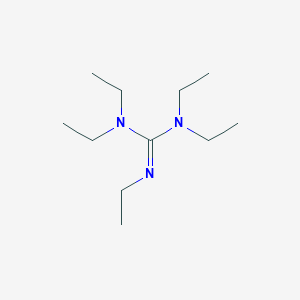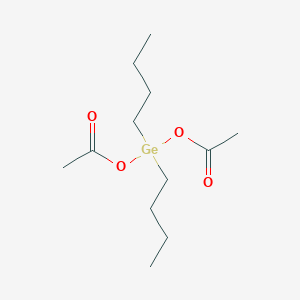
Bis(acetyloxy)(dibutyl)germane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of germanium-based compounds often involves complex reactions that provide insights into their molecular structure and potential applications. For instance, reactions of bis(trifluoromethyl)nitroxyl with germane result in bis(trifluoromethyl)nitroxy-germane, illustrating the reactivity of germane in the formation of organometallic compounds (Ang & Lee, 1989).
Molecular Structure Analysis
The molecular structure of germanium-based compounds can be complex, with bis(acetyloxy)(dibutyl)germane expected to exhibit unique structural characteristics. Studies on similar compounds, such as bis[(2-pyridyl)bis(trimethylsilyl)methyl-C,N]germanium(II), which reacts with elemental chalcogens to form various derivatives, provide insights into the versatile bonding and structure of germanium compounds (Ossig et al., 1997).
Chemical Reactions and Properties
Germanium compounds participate in a variety of chemical reactions, indicating their chemical reactivity and potential for synthesis of complex molecules. For example, bis(diisobutyldithiophosphinato)cadmium(II) and zinc(II) have been used as precursors in chemical vapor deposition, showcasing the utility of germanium compounds in materials science (Byrom et al., 2000).
Physical Properties Analysis
The physical properties of bis(acetyloxy)(dibutyl)germane, such as melting point, boiling point, and solubility, would be critical for its handling and application in various fields. Research on similar organometallic compounds can provide a baseline for understanding the physical characteristics of bis(acetyloxy)(dibutyl)germane.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and potential reactions with other substances, define the applications and safety measures for handling bis(acetyloxy)(dibutyl)germane. The interaction of germane derivatives with other compounds, such as in the synthesis of bis(4-fluorophenyl)methyl(1H-1,2,4-triazol-1-yl-methyl)germane, highlights the chemical versatility of germanium-based compounds (Tacke et al., 1992).
Aplicaciones Científicas De Investigación
Reactions of bis(trifluoromethyl)nitroxyl with Germane : This study discusses the reaction of bis(trifluoromethyl)nitroxyl with germane, resulting in bis(trifluoromethyl)nitroxy-germane, and its subsequent instability and conversion to other compounds. This research could be relevant to understand the reactivity of germane compounds (H. Ang & F. Lee, 1989).
Bis(µ-Tartrato)Di(μ-Hydroxy) Germanate (IV) Triethanolammonium as a Mononuclear Alkaline Phospholipase A2 Inhibitor : This study found that bis(µ-tartrato)di(μ-hydroxy) germanate (IV) triethanolammonium inhibits the total activity of the alkaline phospholipase A2 of mononuclear cells. This could be significant in correcting lipid metabolism in hyperlipidemia (P. Storozhenko et al., 2021).
Bis-, Tris- and Tetrakis(lithiomethyl)germanes New Building Blocks for Organogermanium Compounds
: This paper discusses the preparation of bis(lithiomethyl)germanes and their use in synthesizing various organogermanium compounds, indicating potential applications in the development of new materials (C. Strohmann & E. Wack, 2004).
Synthesis and Characterization of Poly(Esters) Derived from Diacids and Diphenols Containing Silicon and Germanium : This research explored the synthesis of poly(esters) containing germanium, which can have implications in the development of new polymeric materials (L. Tagle et al., 2003).
Germane Facts About Germanium Sesquioxide I. Chemistry and Anticancer Properties
: This paper reviews the chemistry and anticancer effects of bis(2-carboxyethylgermanium) sesquioxide, highlighting its potential in medical applications (B. Kaplan et al., 2004).
Propiedades
IUPAC Name |
[acetyloxy(dibutyl)germyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24GeO4/c1-5-7-9-13(10-8-6-2,16-11(3)14)17-12(4)15/h5-10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHKHAPVNCFGQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Ge](CCCC)(OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24GeO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70586609 |
Source


|
| Record name | Bis(acetyloxy)(dibutyl)germane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70586609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.95 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(acetyloxy)(dibutyl)germane | |
CAS RN |
13971-75-0 |
Source


|
| Record name | NSC65788 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65788 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bis(acetyloxy)(dibutyl)germane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70586609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

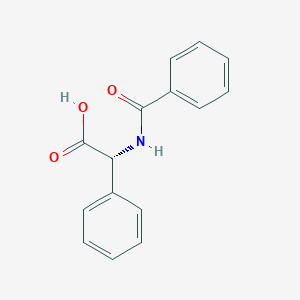
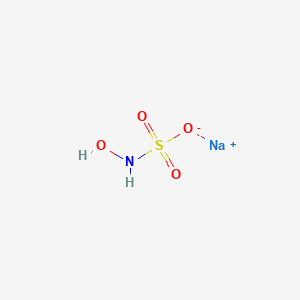
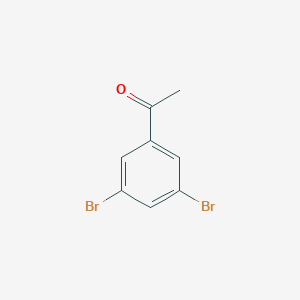
![Silanamine, 1-(chloromethyl)-N-[(chloromethyl)dimethylsilyl]-1,1-dimethyl-](/img/structure/B81627.png)
